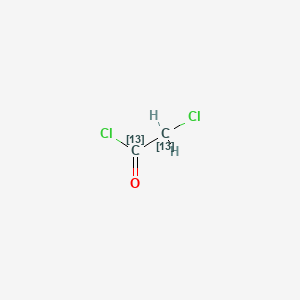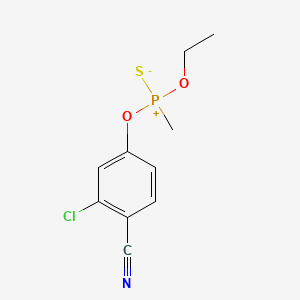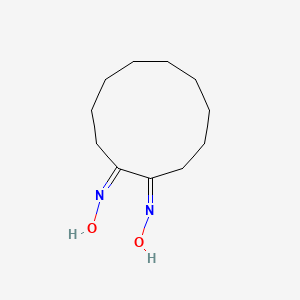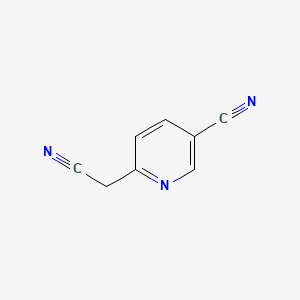
2-METHYLBUTYRYL-D9 CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutyryl-d9 Chloride is a deuterium labeled compound of 2-Methylbutyryl Chloride . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
2-Methylbutyryl Chloride has been reported to be synthesized from 2-methylbutyric acid and thionyl chloride . The deuterium labeled version, 2-Methylbutyryl-d9 Chloride, is likely synthesized through a similar process, but with deuterium incorporation.Molecular Structure Analysis
The molecular weight of 2-Methylbutyryl-d9 Chloride is 129.63 . Its molecular formula is C5D9ClO . The SMILES string representation is ClC(C(C([2H])([2H])[2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylbutyryl Chloride (the non-deuterated compound) are as follows: It has a molecular weight of 120.58 , a density of 0.972 g/mL at 25 °C (lit.) , and a boiling point of 117-121 °C (lit.) . The refractive index is n20/D 1.418 (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
Synthesis of Ketones and Alcohols : 2-Methylbutyryl chloride, a related compound to 2-methylbutyryl-D9 chloride, has been used in the synthesis of ketones and alcohols, such as 2-methyl-1-phenyl-1-butanone and 2-methyl-2-hydroxy-1-phenyl-1-butanone (Fan Li-chang, 2008).
Functionalization of Cellulose : Ionic liquids, including chlorides, have been investigated as solvents for the functionalization of cellulose, highlighting a potential area for the application of 2-methylbutyryl-D9 chloride (Heinze, Schwikal, & Barthel, 2005).
Polymer Science
Polymer Synthesis : Compounds related to 2-methylbutyryl-D9 chloride have been used in polymer science, such as in the synthesis of heterocyclic polyacrylamides and in the functionalization of polymers with plasticizers (Al-Tamimi, Al-lami, & Haasan, 2015).
Biomimetic Synthesis of Hybrid Nanoparticles : Cationic polyacrylamide derivatives have been used to mediate the biomimetic synthesis of hybrid copolymer-silica nanoparticles, suggesting a potential application for 2-methylbutyryl-D9 chloride in nanoparticle synthesis (Li, Yang, Gao, Yuan, & Cheng, 2009).
Environmental and Safety Applications
- Safer Solvent Alternatives : Research on methylene chloride as a solvent for chromatography has led to the exploration of safer alternatives, indicating the importance of evaluating the safety and environmental impact of chloride-based solvents like 2-methylbutyryl-D9 chloride (Sharma, Yu, Morose, Nguyen, & Chen, 2021).
Analytical Chemistry
- Sensing Applications : Studies on the use of poly(vinyl chloride)-based membrane sensors for detecting ions demonstrate the broader potential for chloride compounds in analytical sensing applications, which might include derivatives of 2-methylbutyryl-D9 chloride (Ganjali et al., 2004).
Safety And Hazards
2-Methylbutyryl Chloride is classified as a flammable liquid and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Eigenschaften
CAS-Nummer |
1219795-10-4 |
|---|---|
Produktname |
2-METHYLBUTYRYL-D9 CHLORIDE |
Molekularformel |
C5H9ClO |
Molekulargewicht |
129.631 |
IUPAC-Name |
2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChI-Schlüssel |
XRPVXVRWIDOORM-CBZKUFJVSA-N |
SMILES |
CCC(C)C(=O)Cl |
Synonyme |
2-METHYLBUTYRYL-D9 CHLORIDE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)
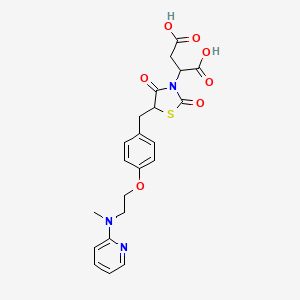
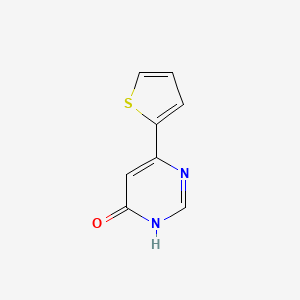
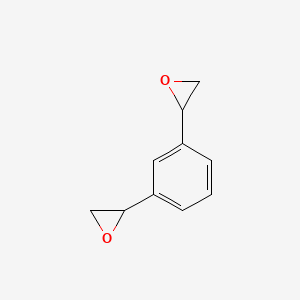
![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)

